molecular formula C13H18BFO3 B1344043 2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 624741-83-9

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1344043
CAS RN: 624741-83-9
M. Wt: 252.09 g/mol
InChI Key: IYTUTWZXSBERDH-UHFFFAOYSA-N
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Description

“2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatility and are used in a wide range of chemical reactions .


Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds. They are often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .

Scientific Research Applications

Material Synthesis and Structural Analysis

In the field of material synthesis, the compound has been utilized as a boric acid ester intermediate in the synthesis of complex molecules. A study by Huang et al. (2021) focused on synthesizing and structurally characterizing compounds through a three-step substitution reaction. Their findings, supported by FTIR, NMR, mass spectrometry, and X-ray diffraction, highlighted the compound's utility in obtaining precise molecular structures, further analyzed using density functional theory (DFT) to reveal physicochemical properties (Huang et al., 2021).

Polymer Science

In polymer science, this dioxaborolane derivative has been instrumental in precision synthesis techniques. For example, Yokozawa et al. (2011) demonstrated its application in Suzuki-Miyaura coupling polymerization to synthesize poly(3-hexylthiophene) with high regioregularity and narrow molecular weight distribution. This method facilitates the creation of polymers with specific end-group functionalities, crucial for advanced material applications (Yokozawa et al., 2011).

Safety and Hazards

Boronic acids, in general, are considered hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The use of boronic acids in chemical synthesis and medicinal chemistry is a rapidly growing field. They are being explored for use in drug discovery, as they can form reversible covalent bonds with biological targets .

Biochemical Analysis

Biochemical Properties

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as GSK-3β inhibitors and NR2B subtype of NMDA receptor antagonists. These interactions are crucial for the synthesis of heterobiaryls and other biologically active molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in inflammation and bone loss .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context, and can lead to changes in gene expression. These interactions are essential for its role in the synthesis of biologically active compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions but can degrade under specific conditions, affecting its long-term impact on cellular function. Studies have shown that its stability is crucial for its effectiveness in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, while at higher doses, it can cause toxic or adverse effects. Understanding the dosage threshold is essential for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for its role in the synthesis of biologically active molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations are critical for its role in biochemical reactions .

properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUTWZXSBERDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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